(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is an organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone typically involves the reaction of 2-methoxybenzoyl chloride with 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (2-Methylphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
- (2-Chlorophenyl)(1-phenyl-1H-pyrazol-4-yl)methanone
Uniqueness
(2-Methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activity compared to its analogs .
Properties
CAS No. |
648929-23-1 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(2-methoxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-10-6-5-9-15(16)17(20)13-11-18-19(12-13)14-7-3-2-4-8-14/h2-12H,1H3 |
InChI Key |
XTIVLYSLPXZKLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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